Chemical Name and Classification
The compound [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine, also referred to as 4-chloro-N,N-dimethyl-3-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline, is classified as an organic compound. Its molecular formula is with a molar mass of approximately 337.07 g/mol. The compound features a complex structure characterized by multiple chlorine substituents and a dimethylamine functional group.
Source
This compound is synthesized primarily in laboratory settings and may be utilized in various scientific applications, including organic synthesis and biological research. It can be sourced from chemical suppliers specializing in fine chemicals and research-grade materials.
Methods of Synthesis
The synthesis of [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves several steps:
Technical Details
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature control, reaction time, and concentration of reagents must be optimized.
Structural Characteristics
The molecular structure of [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can be represented with the following details:
CN(C)C1=CC(=C(C=C1)Cl)C2CC(=C(C(=C2)Cl)Cl)Cl
IQXSCUGLTYDAGW-UHFFFAOYSA-N
The structure features a phenyl ring substituted with chlorine atoms and a cyclohexadiene moiety that contributes to its unique reactivity and properties.
Types of Reactions
This compound is capable of undergoing various chemical reactions:
The mechanism of action for [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific biological targets. This compound may exert effects by binding to enzymes or receptors within biological systems:
Hazard classifications indicate that this compound is toxic and requires careful handling due to its potential environmental impact.
The unique combination of structural features makes this compound valuable for various applications in chemistry and biology.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7